molecular formula C8H8INO B1278300 1-(4-Amino-3-iodophenyl)ethanone CAS No. 97776-06-2

1-(4-Amino-3-iodophenyl)ethanone

Cat. No. B1278300
CAS RN: 97776-06-2
M. Wt: 261.06 g/mol
InChI Key: KFDASWGPRZACTA-UHFFFAOYSA-N
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Patent
US08242116B2

Procedure details

To a stirred suspension of CaCO3 (4.5 g, 45.27 mmol) in H2O (15 mL) was added a solution of 4-acetylaniline (4.1 g, 30.18 mmol) in MeOH (25 mL), followed by a solution of iodine monochloride (5.2 g, 31.88 mmol) in MeOH (20 mL) dropwise. The reaction was stirred at r.t. for 45 minutes, then diluted with Et2O (150 mL). The organic fraction was separated, washed with water (100 mL), then brine (100 mL), dried (Na2SO4), filtered and concentrated in vacuo to give the title compound (3.5 g, 44%) as a brown oil that was used without further purification. δH (DMSO-d6) 8.14 (1H, d, J 1.8 Hz), 7.70 (1H, dd, J 8.3 and 1.8 Hz), 6.75 (1H, d, J 8.3 Hz), 6.10 (2H, s), 2.41 (3H, s). LCMS (ES+) 261 (M)+, 283 (M+Na)+, RT 3.026 minutes (Method 5).
Name
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
5.2 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five
Yield
44%

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[Ca+2].[C:6]([C:9]1[CH:15]=[CH:14][C:12]([NH2:13])=[CH:11][CH:10]=1)(=[O:8])[CH3:7].[I:16]Cl>O.CO.CCOCC>[NH2:13][C:12]1[CH:14]=[CH:15][C:9]([C:6](=[O:8])[CH3:7])=[CH:10][C:11]=1[I:16] |f:0.1|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Ca+2]
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
4.1 g
Type
reactant
Smiles
C(C)(=O)C1=CC=C(N)C=C1
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
5.2 g
Type
reactant
Smiles
ICl
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at r.t. for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic fraction was separated
WASH
Type
WASH
Details
washed with water (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine (100 mL), dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
NC1=C(C=C(C=C1)C(C)=O)I
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.